2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two chlorine atoms and two 2-chlorophenylamino groups attached to a cyclohexa-2,5-diene-1,4-dione core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dichloro-1,4-benzoquinone with 2-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-diene compounds.
Scientific Research Applications
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-1,4-benzoquinone: A related compound with similar chemical properties but lacking the 2-chlorophenylamino groups.
2,5-Dichloro-3,6-bis[(4-methoxyphenyl)amino]cyclohexa-2,5-diene-1,4-dione: A derivative with methoxy groups instead of chlorine atoms.
2,5-Dichloro-3,6-bis[(9-ethylcarbazol-3-yl)amino]cyclohexa-2,5-diene-1,4-dione: A compound with carbazole groups, offering different reactivity and applications.
Uniqueness
2,5-Dichloro-3,6-bis[(2-chlorophenyl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of chlorine and 2-chlorophenylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
67620-11-5 |
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Molecular Formula |
C18H10Cl4N2O2 |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
2,5-dichloro-3,6-bis(2-chloroanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Cl4N2O2/c19-9-5-1-3-7-11(9)23-15-13(21)18(26)16(14(22)17(15)25)24-12-8-4-2-6-10(12)20/h1-8,23-24H |
InChI Key |
CIRMEUSNPBMFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3Cl)Cl)Cl |
Origin of Product |
United States |
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